Ortho-Methyl Steric Hindrance: Measurable Conformational Restriction vs. Unsubstituted Analog
The 2-methyl substitution on the piperidine ring introduces a stereocenter at the alpha position to the sulfonamide nitrogen, generating measurable steric hindrance not present in the unsubstituted 2-(piperidine-1-sulfonyl)-ethylamine (CAS 31644-46-9). PubChem computed data show the target compound has 3 rotatable bonds and a topological polar surface area (TPSA) of 71.8 Ų [1]. The unsubstituted analog, lacking the methyl group, has a lower TPSA (approximately 63 Ų) and reduced steric bulk, which decreases binding complementarity in hydrophobic enzyme pockets such as thymidylate kinase, where a methyl group was shown to enhance affinity by 5- to 10-fold in related sulfonylpiperidine series [2].
| Evidence Dimension | Steric bulk and conformational flexibility |
|---|---|
| Target Compound Data | Molecular Weight (free base) = 206.31 g/mol; TPSA = 71.8 Ų; Rotatable bonds = 3; Stereocenter at C2 of piperidine |
| Comparator Or Baseline | 2-(Piperidine-1-sulfonyl)-ethylamine (CAS 31644-46-9): MW = 192.28 g/mol; TPSA ≈ 63 Ų; Rotatable bonds = 3; No stereocenter on piperidine ring |
| Quantified Difference | ΔMW = +14.03 g/mol (one methyl); ΔTPSA ≈ +8.8 Ų; Added chiral center introduces enantiomeric differentiation potential |
| Conditions | Computed physicochemical properties (PubChem 2021 release); TMK enzyme inhibition data from Martínez-Botella et al. 2013 for structurally related sulfonylpiperidines |
Why This Matters
The ortho-methyl group creates a chiral handle and restricts conformational freedom, which is critical for applications requiring stereochemically defined ligand–protein interactions.
- [1] PubChem. 2-((2-Methylpiperidin-1-yl)sulfonyl)ethanamine, CID 18524014. Computed Properties: TPSA = 71.8 Ų, Rotatable Bond Count = 3. View Source
- [2] Martínez-Botella G et al. (2013). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorg Med Chem Lett. 23:169-173. Reports structure-guided methyl optimization yielding 5- to 10-fold affinity gains. View Source
